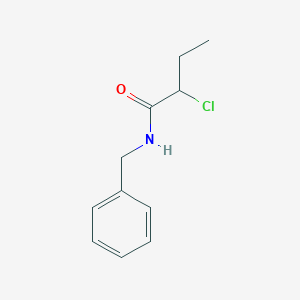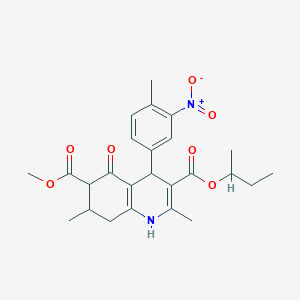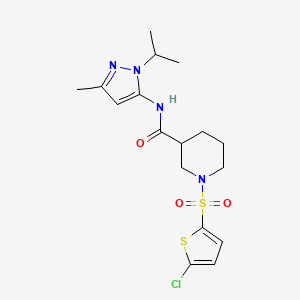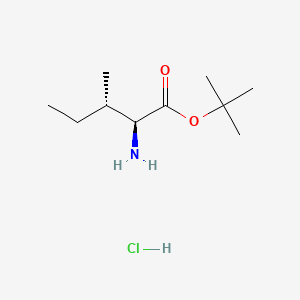
N-benzyl-2-chlorobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-chlorobutanamide is a chemical compound with the molecular formula C11H14ClNO . It has an average mass of 211.688 Da and a monoisotopic mass of 211.076385 Da . The compound is also known by its IUPAC name, 2-chloro-N-(phenylmethyl)butanamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanamide backbone with a chlorine atom attached to the second carbon and a benzyl group attached to the nitrogen . The InChI code for the compound is 1S/C11H14ClNO/c1-2-10(12)11(14)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) .Aplicaciones Científicas De Investigación
Diuretics with Carbonic Anhydrase Inhibitory Action
Sulfonamide diuretics, including compounds similar to N-benzyl-2-chlorobutanamide, have been shown to possess carbonic anhydrase inhibitory properties. These compounds act as zinc-binding groups in the metalloenzyme carbonic anhydrase, which is crucial for their diuretic effect. The inhibition of carbonic anhydrases in kidneys and blood vessels explains the blood pressure-lowering effects and organ-protective activity of these drugs. Research suggests that enhancing the inhibition of renal carbonic anhydrases could lead to improved therapeutic outcomes for cardiovascular diseases and obesity (Carta & Supuran, 2013).
Epigenetics and Environmental Chemicals
Studies have shown that environmental chemicals, including those structurally similar to this compound, can mediate toxicity through epigenetic alterations. These alterations include changes in DNA methylation, histone modifications, and microRNA expression. Chemicals like metals, air pollutants, and endocrine-disrupting/reproductive toxicants have been identified to modify epigenetic marks, potentially increasing the risk of diseases related to these epigenetic changes (Baccarelli & Bollati, 2009).
Remediation of Persistent Organic Pollutants (POPs)
Research into the remediation of POPs, such as polychlorinated biphenyls (PCBs), has explored various methods including bioremediation, chemical dehalogenation, and the use of activated carbon. Studies suggest that innovative approaches, such as supercritical water oxidation and nanoscale zero-valent iron-based reductive dehalogenation, may offer effective strategies for the remediation of soils and sediments contaminated with POPs. These methods aim to reduce or eliminate the environmental impact of these pollutants, highlighting the importance of developing new technologies for environmental protection (Jing et al., 2018).
Safety and Hazards
The safety data sheet for N-Benzyl-2-chlorobutanamide indicates that it is combustible and harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also classified as possibly carcinogenic and may cause genetic defects . Therefore, appropriate safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
N-benzyl-2-chlorobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-10(12)11(14)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGWHVLXMSAXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)



![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)

![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)
![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)
![methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2746185.png)